
2-(Methoxycarbonyl)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester is a chemical compound with the molecular formula C8H7NO5S It is a derivative of pyridinecarboxylic acid, featuring a sulfonic acid group at the 3-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester typically involves the sulfonation of 2-pyridinecarboxylic acid methyl ester. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure selective sulfonation at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-sulfonation or degradation of the product.
Industrial Production Methods
In an industrial setting, the production of 3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted pyridinecarboxylic acid esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The sulfonic acid group can interact with amino acid residues in proteins, affecting their function and activity. In chemical reactions, the ester and sulfonic acid groups provide reactive sites for further functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid methyl ester: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid:
Uniqueness
3-Sulfo-2-pyridinecarboxylic acid 2-methyl ester is unique due to the presence of both the sulfonic acid and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H7NO5S |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-methoxycarbonylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H7NO5S/c1-13-7(9)6-5(14(10,11)12)3-2-4-8-6/h2-4H,1H3,(H,10,11,12) |
InChI Key |
ADFSDNGUJLSNBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)
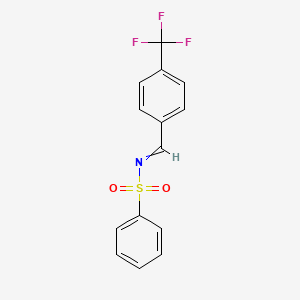
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
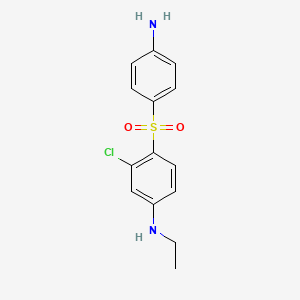
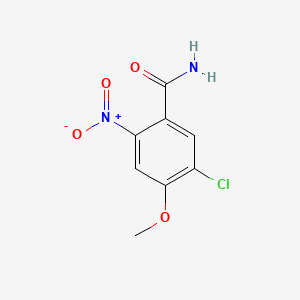
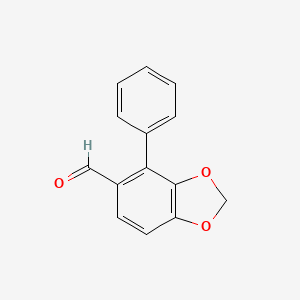
![(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14078070.png)
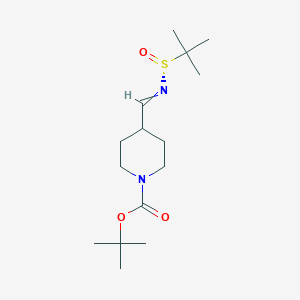
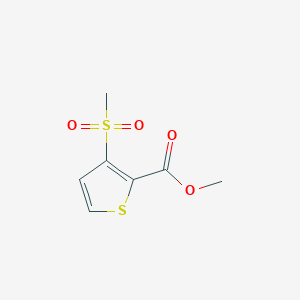
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078106.png)
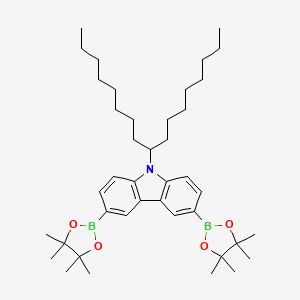
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)
![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
